molecular formula C15H13N3O2S B2736598 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide CAS No. 1351642-34-6

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2736598
CAS No.: 1351642-34-6
M. Wt: 299.35
InChI Key: NIPFJNBFOCZJGD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound featuring a quinoxaline core structure substituted with a hydroxyethyl group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide typically involves multiple steps, starting with the preparation of quinoxaline derivatives. One common approach is the condensation of 1,2-diaminobenzene with 1,2-diketones or their equivalents under acidic or basic conditions. The thiophene moiety can be introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy or amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Quinoxaline-2-carboxylic acid derivatives.

  • Reduction Products: Reduced quinoxaline derivatives.

  • Substitution Products: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the study of biological pathways and as a tool compound in drug discovery.

Medicine: Due to its biological activity, the compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as organic semiconductors and pharmaceuticals. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Quinoxaline-2-carboxamide derivatives: These compounds share the quinoxaline core structure but differ in their substituents.

  • Thiophene derivatives: Compounds containing thiophene rings, such as thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, are structurally similar.

Uniqueness: N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide is unique due to its combination of quinoxaline and thiophene moieties, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-13(14-6-3-7-21-14)9-17-15(20)12-8-16-10-4-1-2-5-11(10)18-12/h1-8,13,19H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPFJNBFOCZJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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